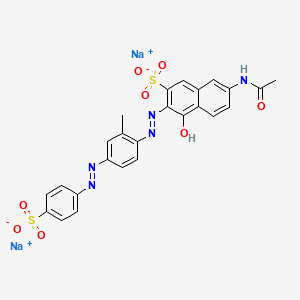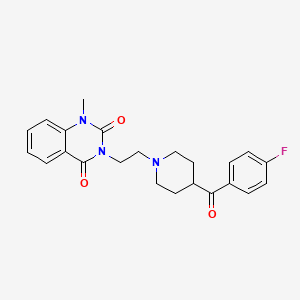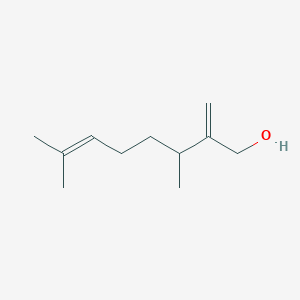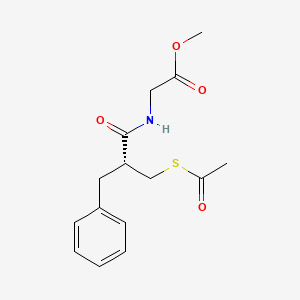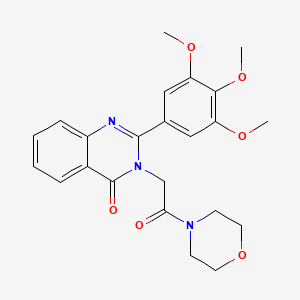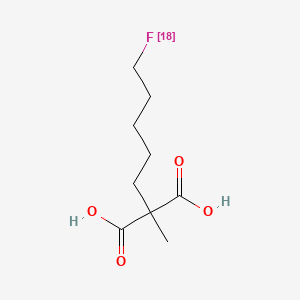
Urea, 1-(2-chloroethyl)-3-(1H-tetrazol-5-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, 1-(2-chloroethyl)-3-(1H-tetrazol-5-yl)- is a synthetic organic compound that combines the structural features of urea, chloroethyl, and tetrazole
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Urea, 1-(2-chloroethyl)-3-(1H-tetrazol-5-yl)- typically involves the reaction of 1-(2-chloroethyl)urea with sodium azide under controlled conditions to introduce the tetrazole ring. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring.
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors. The key steps include the chlorination of ethylamine to form 2-chloroethylamine, followed by its reaction with urea to form 1-(2-chloroethyl)urea. The final step involves the cyclization reaction with sodium azide to introduce the tetrazole ring.
Types of Reactions:
Substitution Reactions: The chloroethyl group in Urea, 1-(2-chloroethyl)-3-(1H-tetrazol-5-yl)- can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Cyclization Reactions: The tetrazole ring can participate in cyclization reactions, forming fused ring systems with other heterocycles.
Common Reagents and Conditions:
Nucleophiles: Sodium azide, amines, thiols.
Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO).
Conditions: Elevated temperatures, typically in the range of 80-120°C.
Major Products:
- Substituted urea derivatives.
- Fused heterocyclic compounds.
科学的研究の応用
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to alkylate DNA.
Materials Science: Used in the synthesis of novel polymers and materials with unique properties.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
作用機序
The mechanism of action of Urea, 1-(2-chloroethyl)-3-(1H-tetrazol-5-yl)- involves the alkylation of nucleophilic sites in biological molecules, such as DNA and proteins. The chloroethyl group can form covalent bonds with nucleophilic atoms, leading to the disruption of normal cellular functions. The tetrazole ring may also interact with biological targets, contributing to the compound’s overall activity.
類似化合物との比較
1-(2-chloroethyl)-3-(1H-tetrazol-5-yl)urea: A closely related compound with similar structural features.
1-(2-chloroethyl)-3-(1H-tetrazol-5-yl)thiourea:
Uniqueness: Urea, 1-(2-chloroethyl)-3-(1H-tetrazol-5-yl)- is unique due to the presence of both the chloroethyl and tetrazole moieties, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
102433-71-6 |
|---|---|
分子式 |
C4H7ClN6O |
分子量 |
190.59 g/mol |
IUPAC名 |
1-(2-chloroethyl)-3-(2H-tetrazol-5-yl)urea |
InChI |
InChI=1S/C4H7ClN6O/c5-1-2-6-4(12)7-3-8-10-11-9-3/h1-2H2,(H3,6,7,8,9,10,11,12) |
InChIキー |
ZSZMIWBEVPLYTC-UHFFFAOYSA-N |
正規SMILES |
C(CCl)NC(=O)NC1=NNN=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-sulfonatohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene-11-carboxylate](/img/structure/B15185794.png)
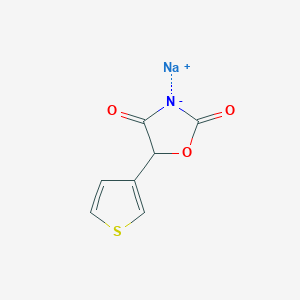
![methanesulfonic acid;3-[4-(3-methylsulfonyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]propan-1-ol](/img/structure/B15185807.png)
![1-(3-bromo-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-4-methylpiperazine;methanesulfonic acid;hydrate](/img/structure/B15185821.png)

![(1S,11R)-5,7,13-triazatetracyclo[9.3.1.02,10.04,8]pentadeca-2,4(8),5,9-tetraene](/img/structure/B15185837.png)

